2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride
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Overview
Description
2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Scientific Research Applications
2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Safety and Hazards
The compound has been classified under the GHS07 hazard pictogram . It has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for “2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride” are not available, research on piperidine derivatives is ongoing . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allows for acid-free hydrogenation with good yields and selectivity. This conversion can be carried out in water as a solvent .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and amination. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms .
Mechanism of Action
The mechanism of action of 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride include other piperidine derivatives such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-prop-2-enylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h2,10H,1,3-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDIDTLXHQBKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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